molecular formula C13H12N4OS B2825679 6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-40-5

6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2825679
CAS RN: 877630-40-5
M. Wt: 272.33
InChI Key: AENPTZYQGNLETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been used in the study of neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved refluxing in phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The crystal and molecular structure of related compounds was investigated by X-ray diffraction .


Chemical Reactions Analysis

The triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to 6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has shown their application in the synthesis of ribonucleosides with potential biological activities. These compounds exhibited antiviral and antitumor activities in vitro, particularly against measles and leukemia (Petrie et al., 1985).

Synthesis of Novel Derivatives

  • The synthesis of novel pyrazolo[1,5-c]pyrimidin derivatives, which are structurally related to 6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has been explored. These compounds have shown a range of pharmacological properties including antiviral, antibacterial, and antitumor effects (Önal et al., 2008).

Anticancer Activity

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their anticancer activity. They have shown potential as antitumor agents, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Antioxidant and Anti-Inflammatory Properties

  • Studies on pyrimidine and thiazolopyrimidine derivatives indicate their potential as antioxidants and anti-inflammatory agents. These properties make them candidates for further investigation in medicinal chemistry (Shehab et al., 2018).

Antimicrobial Activities

  • Some thiopyrimidine and thiazolopyrimidine derivatives, related to the pyrazolo[3,4-d]pyrimidine structure, have shown promising antimicrobial properties. Their synthesis and effectiveness against various microbes have been explored (Hawas et al., 2012).

properties

IUPAC Name

6-[(4-methylphenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-2-4-9(5-3-8)7-19-13-15-11-10(6-14-17-11)12(18)16-13/h2-6H,7H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENPTZYQGNLETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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